molecular formula C6H4N2OS B045997 Imidazo[2,1-b]thiazole-6-carbaldehyde CAS No. 120107-61-1

Imidazo[2,1-b]thiazole-6-carbaldehyde

Cat. No.: B045997
CAS No.: 120107-61-1
M. Wt: 152.18 g/mol
InChI Key: VYBDPAAWKNKEKY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-6-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure composed of an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and oxidation steps . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer setup .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. These methods allow for the multistage synthesis of the compound without the need for intermediate isolation, thus streamlining the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[2,1-b]thiazole-6-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-6-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: Its unique structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBDPAAWKNKEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406891
Record name imidazo[2,1-b]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120107-61-1
Record name imidazo[2,1-b]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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